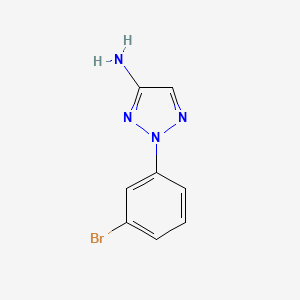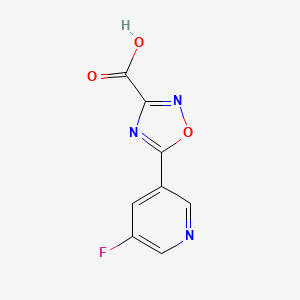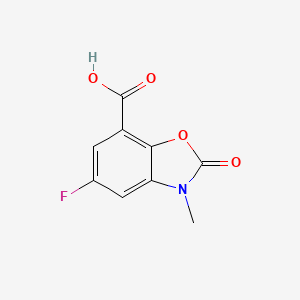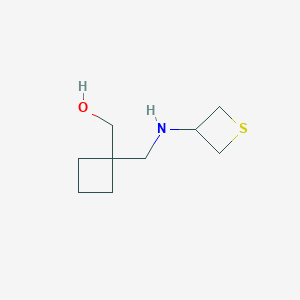
(1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol is a complex organic compound featuring a thietane ring, a cyclobutyl group, and a methanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol typically involves the reaction of thietan-3-ylamine with cyclobutylmethanol under controlled conditions. The reaction is often facilitated by the presence of a catalyst or a base to promote the nucleophilic substitution reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
(1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutyl ketones, while reduction could produce different alcohol derivatives .
科学的研究の応用
(1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol has several applications in scientific research:
作用機序
The mechanism of action of (1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol involves its interaction with specific molecular targets and pathways. The thietane ring and the amino group can interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
(1-(Methylamino)methyl cyclobutyl)methanol: Similar in structure but with a methylamino group instead of a thietan-3-ylamino group.
(1-Ethyl-3-methyl-cyclobutyl)-methanol: Features an ethyl and methyl group on the cyclobutyl ring.
(1-(Thiolan-3-yl)cyclobutyl)methanol: Similar structure with a thiolan ring instead of a thietane ring.
Uniqueness
(1-((Thietan-3-ylamino)methyl)cyclobutyl)methanol is unique due to the presence of the thietane ring, which imparts distinct chemical and biological properties.
特性
分子式 |
C9H17NOS |
|---|---|
分子量 |
187.30 g/mol |
IUPAC名 |
[1-[(thietan-3-ylamino)methyl]cyclobutyl]methanol |
InChI |
InChI=1S/C9H17NOS/c11-7-9(2-1-3-9)6-10-8-4-12-5-8/h8,10-11H,1-7H2 |
InChIキー |
PPXOUPWWVAZDRA-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)(CNC2CSC2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Methyl-3-oxa-1,7-diazaspiro[4.4]non-1-en-2-amine](/img/structure/B13325259.png)
![3-(Bicyclo[3.1.0]hexan-6-YL)-1-methyl-1H-pyrazol-5-amine](/img/structure/B13325264.png)
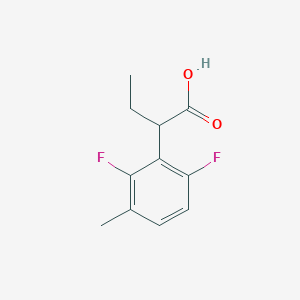
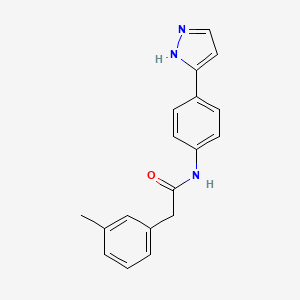

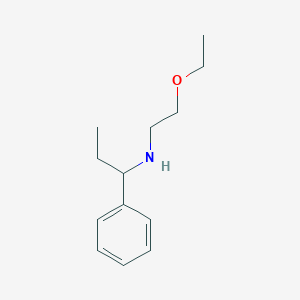
![6-(4-Bromophenyl)-8-oxo-5,7-diazaspiro[3.4]oct-5-ene-2-carboxylic acid](/img/structure/B13325283.png)
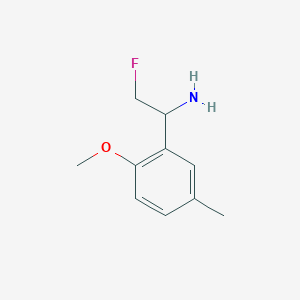
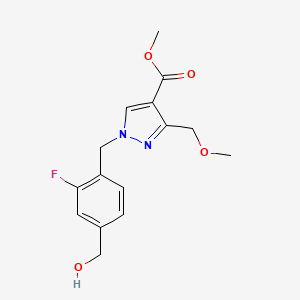
![tert-Butyl (R)-(1-(3,5-dimethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-7-yl)piperidin-3-yl)carbamate](/img/structure/B13325317.png)
